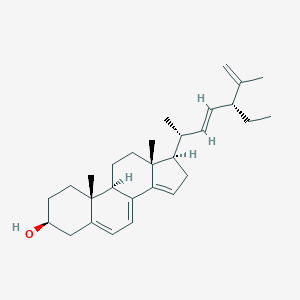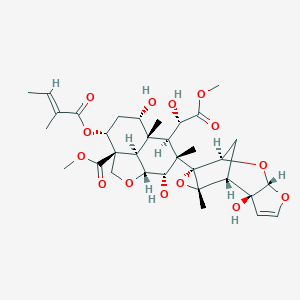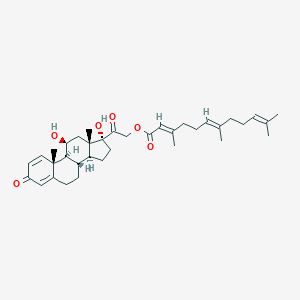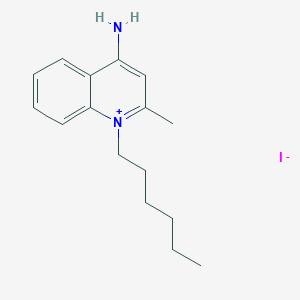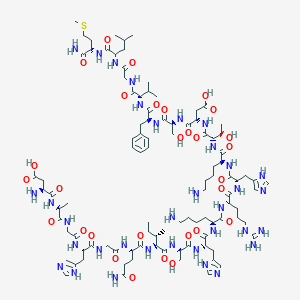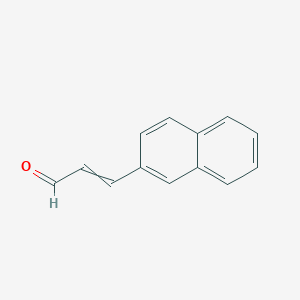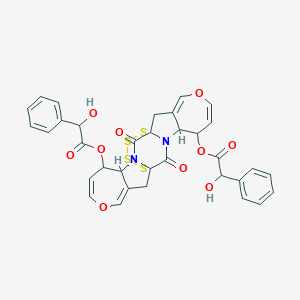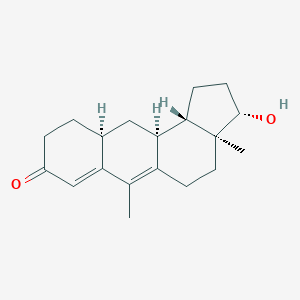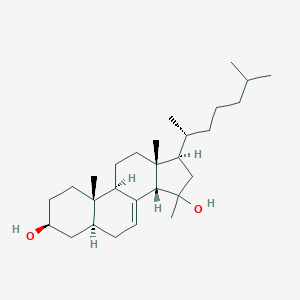
15-Methylcholest-7-ene-3,15-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
15-Methylcholest-7-ene-3,15-diol is a sterol compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is synthesized from cholesterol and has been found to exhibit various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 15-Methylcholest-7-ene-3,15-diol is not fully understood. However, it has been found to modulate various signaling pathways in the body, including the PI3K/Akt and MAPK pathways. These pathways are involved in cell growth, proliferation, and survival, and their dysregulation is associated with various diseases, including cancer and neurodegenerative diseases.
Biochemical and Physiological Effects:
15-Methylcholest-7-ene-3,15-diol has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been found to induce apoptosis in cancer cells and inhibit cancer cell proliferation. It also has been found to improve glucose tolerance and insulin sensitivity in diabetic animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 15-Methylcholest-7-ene-3,15-diol in lab experiments is that it is a well-established compound with a known synthesis method. Additionally, it has been found to exhibit various therapeutic properties, which makes it a promising candidate for further research. However, one limitation of using this compound is that its mechanism of action is not fully understood, which makes it difficult to design experiments to investigate its effects.
Zukünftige Richtungen
There are several future directions for research on 15-Methylcholest-7-ene-3,15-diol. One area of research is to investigate its potential as a therapeutic agent for neurodegenerative diseases. Additionally, further research is needed to elucidate its mechanism of action and to identify its molecular targets. Finally, more research is needed to investigate its safety and efficacy in human clinical trials.
Conclusion:
15-Methylcholest-7-ene-3,15-diol is a promising compound with various therapeutic properties. Its well-established synthesis method and known biochemical and physiological effects make it a promising candidate for further research. However, more research is needed to fully understand its mechanism of action and to investigate its potential as a therapeutic agent for various diseases.
Synthesemethoden
15-Methylcholest-7-ene-3,15-diol is synthesized from cholesterol through a series of chemical reactions. The synthesis process involves the oxidation of the C7 and C15 positions of cholesterol, which leads to the formation of the 15-Methylcholest-7-ene-3,15-diol compound. This synthesis method has been well established and is commonly used in scientific research.
Wissenschaftliche Forschungsanwendungen
15-Methylcholest-7-ene-3,15-diol has been found to exhibit various therapeutic properties. It has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic effects. Additionally, it has been found to have neuroprotective properties and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
CAS-Nummer |
111394-04-8 |
|---|---|
Produktname |
15-Methylcholest-7-ene-3,15-diol |
Molekularformel |
C8H18N2O |
Molekulargewicht |
416.7 g/mol |
IUPAC-Name |
(3S,5S,9R,10S,13R,14S,17R)-10,13,15-trimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,5,6,9,11,12,14,16,17-dodecahydrocyclopenta[a]phenanthrene-3,15-diol |
InChI |
InChI=1S/C28H48O2/c1-18(2)8-7-9-19(3)24-17-28(6,30)25-22-11-10-20-16-21(29)12-14-26(20,4)23(22)13-15-27(24,25)5/h11,18-21,23-25,29-30H,7-10,12-17H2,1-6H3/t19-,20+,21+,23+,24-,25-,26+,27-,28?/m1/s1 |
InChI-Schlüssel |
YEKYBNIATRJFGM-HOFOHDGYSA-N |
Isomerische SMILES |
C[C@H](CCCC(C)C)[C@H]1CC([C@H]2[C@@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C)(C)O |
SMILES |
CC(C)CCCC(C)C1CC(C2C1(CCC3C2=CCC4C3(CCC(C4)O)C)C)(C)O |
Kanonische SMILES |
CC(C)CCCC(C)C1CC(C2C1(CCC3C2=CCC4C3(CCC(C4)O)C)C)(C)O |
Synonyme |
15 beta-methyl-5 alpha,14 beta-cholest-7-ene-3 beta,15 alpha-diol 15-methylcholest-7-ene-3,15-diol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




